![molecular formula C21H25FN2O4S B2444273 2-氟-N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)苯磺酰胺 CAS No. 922057-36-1](/img/structure/B2444273.png)
2-氟-N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光动力疗法的潜力
- 锌酞菁衍生物:研究表明,用苯磺酰胺基团取代的锌酞菁衍生物在癌症治疗的光动力疗法中很有前景。这些化合物表现出高的单线态氧量子产率和良好的荧光特性,这对于 II 型光动力疗法机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。
激酶抑制在治疗应用中的作用
- 含苯并恶二嗪的激酶抑制剂:苯并恶二嗪核心是多种激酶抑制剂中的一个组成部分,在 mTOR 抑制剂等复杂分子的可扩展合成中具有重要意义。该合成过程涉及几个化学丰富的片段,包括四氢苯并[f][1,4]恶二嗪,这说明了其在开发治疗剂中的重要性 (Naganathan 等人,2015)。
药物化学中的不对称合成
- 有机催化不对称曼尼希加成:与 2-氟-N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)苯磺酰胺密切相关的二苯并[b,f][1,4]恶二嗪支架在药物化学中对于创建手性四取代 C‒F 立体中心至关重要。这是通过不对称曼尼希反应实现的,这对于药效团开发非常重要 (李、林和杜,2019)。
用于治疗应用的新型杂环杂化物
- 苯并咪唑稠合-1,4-恶二嗪:已经合成了一系列苯并咪唑连接的恶二嗪杂环杂化物,表明恶二嗪衍生物在治疗应用中的相关性。这些化合物在非线性光学 (NLO) 应用中显示出潜力,表明它们在不同领域的效用 (Almansour 等人,2016)。
属性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-14(2)12-24-17-11-15(9-10-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-8-6-5-7-16(19)22/h5-11,14,23H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYBEFLAGLZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。